molecular formula C8H3BrClN3 B11857710 5-Bromo-6-chloro-1H-indazole-3-carbonitrile

5-Bromo-6-chloro-1H-indazole-3-carbonitrile

Cat. No.: B11857710
M. Wt: 256.48 g/mol
InChI Key: VAOTTYUQWKSNBI-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-1H-indazole-3-carbonitrile is a heterocyclic organic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-1H-indazole-3-carbonitrile typically involves multiple steps starting from commercially available precursors. One common method involves the nitration of 1-bromo-2-chloro-4-methylbenzene to produce 1-bromo-2-chloro-4-nitrobenzene. This intermediate is then reduced to 5-bromo-4-chloro-2-methylaniline, which undergoes cyclization to form 6-bromo-5-chloro-1H-indazole. Finally, the nitrile group is introduced to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-6-chloro-1H-indazole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-1H-indazole-3-carbonitrile is not fully understood. like other indazole derivatives, it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. These interactions can modulate various signaling pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-indazole-5-carbonitrile
  • 5-Chloro-1H-indazole-3-carboxylic acid
  • 5,7-Dichloro-1H-indazole
  • 3-Bromo-5,7-dichloro-1H-indazole

Uniqueness

5-Bromo-6-chloro-1H-indazole-3-carbonitrile is unique due to the specific positioning of the bromo, chloro, and nitrile groups on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H3BrClN3

Molecular Weight

256.48 g/mol

IUPAC Name

5-bromo-6-chloro-1H-indazole-3-carbonitrile

InChI

InChI=1S/C8H3BrClN3/c9-5-1-4-7(2-6(5)10)12-13-8(4)3-11/h1-2H,(H,12,13)

InChI Key

VAOTTYUQWKSNBI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NN=C2C#N

Origin of Product

United States

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